![molecular formula C18H16O4 B1671808 3-[1-(3-Hydroxy-4-methoxyphenyl)-meth-(E)-ylidene]-6-methyl-chroman-4-one CAS No. 1031206-36-6](/img/structure/B1671808.png)

3-[1-(3-Hydroxy-4-methoxyphenyl)-meth-(E)-ylidene]-6-methyl-chroman-4-one

Vue d'ensemble

Description

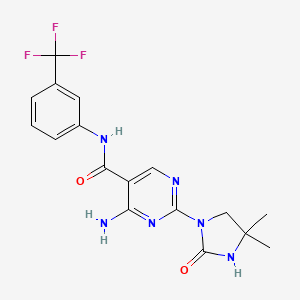

The compound “3-[1-(3-Hydroxy-4-methoxyphenyl)-meth-(E)-ylidene]-6-methyl-chroman-4-one” is a complex organic molecule. It contains a chroman-4-one group, which is a type of heterocyclic compound, and a methoxyphenyl group, which is a type of aromatic compound .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The chroman-4-one group would likely contribute to the compound’s rigidity and planarity, while the methoxyphenyl group could influence its polarity and reactivity .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The chroman-4-one group could potentially undergo reactions typical of ketones, while the methoxyphenyl group could participate in reactions typical of aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chroman-4-one and methoxyphenyl groups could affect its solubility, melting point, and reactivity .Applications De Recherche Scientifique

Anti-Proliferative Agent

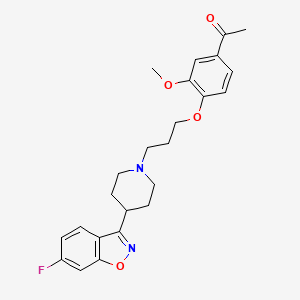

IMS2186 has been identified as an anti-proliferative agent , meaning it can inhibit the growth of cells. This property is particularly useful in cancer research where controlling the proliferation of tumor cells is a primary goal. The compound blocks the cell cycle at G2, which is a phase where cells prepare to divide .

Anti-Angiogenic Agent

Another significant application of IMS2186 is its role as an anti-angiogenic agent . It inhibits angiogenesis, the process by which new blood vessels form from pre-existing vessels, with an IC50 value of 0.1 μM. This is crucial in cancer treatment because tumors require a blood supply to grow and spread .

Inhibition of PGE2/TNF-α Production

IMS2186 also inhibits the production of PGE2 (Prostaglandin E2) and TNF-α (Tumor Necrosis Factor-alpha) , both of which are involved in inflammatory responses and are linked to various diseases, including cancer .

Treatment for Age-Related Macular Degeneration (AMD)

The compound has potential applications in treating AMD , a common eye condition that causes vision loss in the center of the visual field. IMS2186 inhibits cell growth in vitro in retinal pigment epithelial cells and could be a long-lasting effective treatment for choroidal neovascularization in AMD, reducing scarring and related visual loss .

Inhibition of Cell Migration

IMS2186’s ability to inhibit cell migration makes it a candidate for research into treatments for diseases where cell migration is a factor, such as certain types of cancer where cells migrate from the primary tumor to other parts of the body .

Potential Applications in Fibroblast Research

The compound inhibits cell growth in non-transformed fibroblasts as well. Fibroblasts are a type of cell that plays a critical role in wound healing and are involved in some pathological conditions .

Mécanisme D'action

Target of Action

IMS2186 primarily targets cells involved in angiogenesis and proliferation, such as tumor cells, non-transformed fibroblasts, and retinal pigment epithelial cells . It also targets pro-inflammatory cytokines and macrophages .

Mode of Action

IMS2186 exerts its effects by arresting the cell cycle at the G2/M phase, thereby inhibiting cell proliferation . It also inhibits the production of pro-inflammatory cytokines, contributing to its anti-angiogenic and anti-inflammatory effects .

Biochemical Pathways

The compound affects the cell cycle pathway, specifically the transition from the G2 phase to the M phase . It also impacts the inflammatory response by inhibiting the production of pro-inflammatory cytokines .

Pharmacokinetics

It is known that ims2186 can be formulated as a suspension for long-lasting release .

Result of Action

IMS2186 has been shown to inhibit cell growth in vitro in tumor cells, non-transformed fibroblasts, and retinal pigment epithelial cells . It also inhibits angiogenesis and cell migration, which play roles in many biological processes such as inflammation, angiogenesis, and scar formation .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(3E)-3-[(3-hydroxy-4-methoxyphenyl)methylidene]-6-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-11-3-5-16-14(7-11)18(20)13(10-22-16)8-12-4-6-17(21-2)15(19)9-12/h3-9,19H,10H2,1-2H3/b13-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCADTHMZLYKAR-MDWZMJQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCC(=CC3=CC(=C(C=C3)OC)O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)OC/C(=C\C3=CC(=C(C=C3)OC)O)/C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-(3-Hydroxy-4-methoxyphenyl)-meth-(E)-ylidene]-6-methyl-chroman-4-one | |

CAS RN |

1031206-36-6 | |

| Record name | 3-[1-(3-Hydroxy-4-methoxyphenyl)-meth-(E)-ylidene]-6-methyl-chroman-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

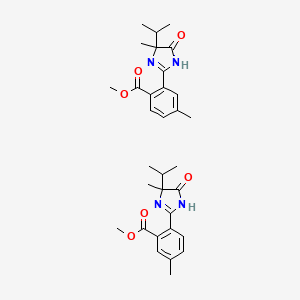

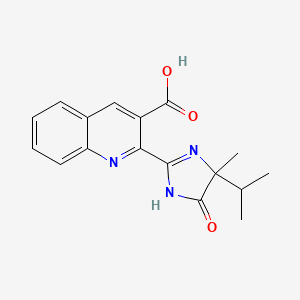

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B1671743.png)